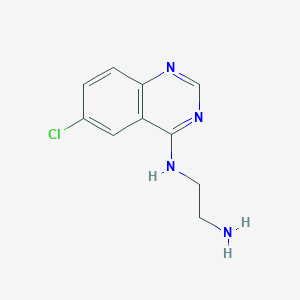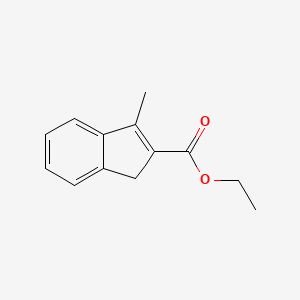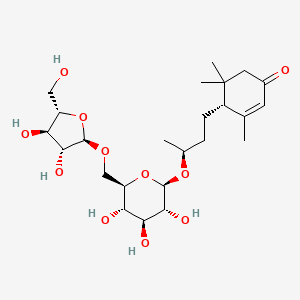
Leeaoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leeaoside is a megastigmane diglycoside compound isolated from the leaves of Leea thorelii Gagnep, a small shrub found in the northeastern part of Thailand through Indochina. This plant is traditionally used in Thai medicine for its anti-fever and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Leeaoside is typically isolated from the methanolic extract of the leaves of Leea thorelii. The extract is suspended in water and partitioned with diethyl ether and n-butanol. The n-butanol soluble fraction is then separated using chromatographic procedures to yield this compound along with other known compounds .
Industrial Production Methods: Currently, there are no widely reported industrial production methods for this compound. Its extraction and isolation are primarily conducted in research settings using the aforementioned chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Leeaoside, being a glycoside, can undergo hydrolysis to yield its aglycone and sugar components. It may also participate in oxidation and reduction reactions typical of megastigmane compounds.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions can be used to hydrolyze this compound.
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Major Products:
Hydrolysis: Aglycone and sugar units.
Oxidation: Oxidized derivatives of the aglycone.
Reduction: Reduced forms of the aglycone.
Wissenschaftliche Forschungsanwendungen
Leeaoside has shown potential in various scientific research applications:
Chemistry: Used as a reference compound in the study of megastigmane glycosides.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Medicine: Explored for its anti-inflammatory and anti-fever properties, which could lead to the development of new therapeutic agents.
Industry: Potential use in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The exact mechanism of action of leeaoside is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in inflammation and fever. The aglycone part of this compound may interact with cellular receptors or enzymes, modulating their activity and leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Leeaoside is unique due to its specific structure as a megastigmane diglycoside. Similar compounds include:
- Benzyl O-α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside
- Quercetin 3-O-α-L-rhamnopyranoside
- Myricetin 3-O-α-L-rhamnopyranoside
- Citroside A
Eigenschaften
Molekularformel |
C24H40O11 |
|---|---|
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
(4R)-4-[(3S)-3-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxybutyl]-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C24H40O11/c1-11-7-13(26)8-24(3,4)14(11)6-5-12(2)33-23-21(31)19(29)18(28)16(35-23)10-32-22-20(30)17(27)15(9-25)34-22/h7,12,14-23,25,27-31H,5-6,8-10H2,1-4H3/t12-,14-,15-,16+,17-,18+,19-,20+,21+,22+,23+/m0/s1 |
InChI-Schlüssel |
WMOJOCZNFPTCBX-IGALCOENSA-N |
Isomerische SMILES |
CC1=CC(=O)CC([C@H]1CC[C@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O)O)O)O)(C)C |
Kanonische SMILES |
CC1=CC(=O)CC(C1CCC(C)OC2C(C(C(C(O2)COC3C(C(C(O3)CO)O)O)O)O)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


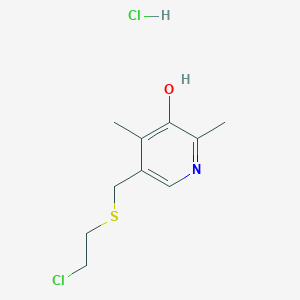
![Acetamide, N-[2-[[4-(aminosulfonyl)phenyl]amino]-2-oxoethyl]-N-cyclopentyl-2,2,2-trifluoro-](/img/structure/B14012529.png)
![1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,n-dimethyl-](/img/structure/B14012534.png)
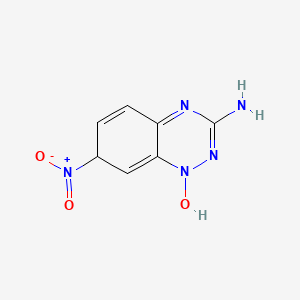
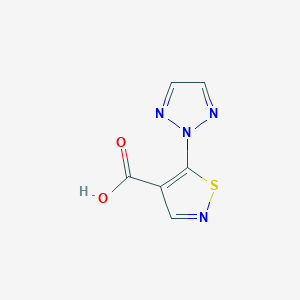
![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-pyrrolidin-1-ylethanone;ethanesulfonic acid](/img/structure/B14012562.png)
![butyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate](/img/structure/B14012572.png)
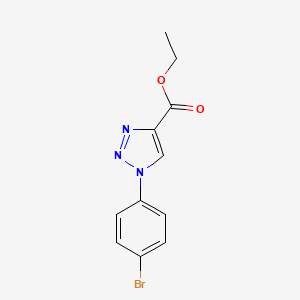
![[2-(Dodecylsulfanyl)ethyl]benzene](/img/structure/B14012585.png)
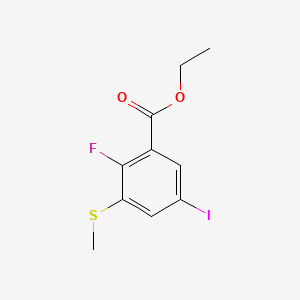
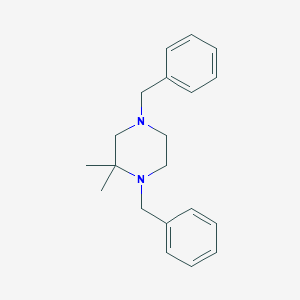
![N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14012618.png)
